molecular formula C8H14BrN B1587143 6-Bromo-2,2-dimethylhexanenitrile CAS No. 53545-96-3

6-Bromo-2,2-dimethylhexanenitrile

Cat. No.: B1587143
CAS No.: 53545-96-3
M. Wt: 204.11 g/mol
InChI Key: BBBNHHFFABZOEK-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylhexanenitrile is an organic compound with the molecular formula C8H14BrN. It is characterized by a bromine atom attached to a hexanenitrile backbone with two methyl groups at the second carbon position. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2,2-dimethylhexanenitrile can be synthesized through the reaction of 1,4-dibromobutane with isobutyronitrile. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylhexanenitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are commonly used.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.

    Oxidation: Products include carboxylic acids or amides.

    Reduction: The primary product is a primary amine.

Scientific Research Applications

6-Bromo-2,2-dimethylhexanenitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those involving nitrile functionalities.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound can be used to study the effects of nitrile-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylhexanenitrile involves its reactivity as a nucleophile and electrophile. The bromine atom can participate in nucleophilic substitution reactions, while the nitrile group can undergo various transformations, including reduction and oxidation. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexanenitrile: Similar structure but lacks the two methyl groups at the second carbon position.

    2,2-Dimethylhexanenitrile: Similar structure but lacks the bromine atom.

    6-Chloro-2,2-dimethylhexanenitrile: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

6-Bromo-2,2-dimethylhexanenitrile is unique due to the presence of both the bromine atom and the two methyl groups, which influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound in organic synthesis and various chemical applications.

Properties

IUPAC Name

6-bromo-2,2-dimethylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN/c1-8(2,7-10)5-3-4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBNHHFFABZOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405069
Record name 6-Bromo-2,2-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53545-96-3
Record name 6-Bromo-2,2-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53545-96-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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